molecular formula C25H25NO B14176821 4-[4-(1,1-Diphenylprop-1-en-2-yl)phenyl]morpholine CAS No. 919789-83-6

4-[4-(1,1-Diphenylprop-1-en-2-yl)phenyl]morpholine

Cat. No.: B14176821
CAS No.: 919789-83-6
M. Wt: 355.5 g/mol
InChI Key: GNNQOLZWWBYVAY-UHFFFAOYSA-N
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Description

4-[4-(1,1-Diphenylprop-1-en-2-yl)phenyl]morpholine is an organic compound with a complex structure that includes a morpholine ring and a diphenylpropene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(1,1-Diphenylprop-1-en-2-yl)phenyl]morpholine typically involves the reaction of 4-bromobenzophenone with morpholine in the presence of a base. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-[4-(1,1-Diphenylprop-1-en-2-yl)phenyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

4-[4-(1,1-Diphenylprop-1-en-2-yl)phenyl]morpholine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[4-(1,1-Diphenylprop-1-en-2-yl)phenyl]morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(1,1-Diphenylprop-1-en-2-yl)phenyl]morpholine is unique due to the presence of both the morpholine ring and the diphenylpropene moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

919789-83-6

Molecular Formula

C25H25NO

Molecular Weight

355.5 g/mol

IUPAC Name

4-[4-(1,1-diphenylprop-1-en-2-yl)phenyl]morpholine

InChI

InChI=1S/C25H25NO/c1-20(21-12-14-24(15-13-21)26-16-18-27-19-17-26)25(22-8-4-2-5-9-22)23-10-6-3-7-11-23/h2-15H,16-19H2,1H3

InChI Key

GNNQOLZWWBYVAY-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=C(C=C3)N4CCOCC4

Origin of Product

United States

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